Diethyl (3,3-dimethyl-2-oxobutyl)phosphonate
Overview
Description
Diethyl (3,3-dimethyl-2-oxobutyl)phosphonate is an organophosphorus compound with the molecular formula C10H21O4P. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl (3,3-dimethyl-2-oxobutyl)phosphonate can be synthesized through the reaction of diethyl phosphite with 3,3-dimethyl-2-oxobutanal under controlled conditions. The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the phosphonate ester .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: Diethyl (3,3-dimethyl-2-oxobutyl)phosphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions to form different phosphonate esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides or amines are employed under basic conditions.
Major Products:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various phosphonate esters.
Scientific Research Applications
Diethyl (3,3-dimethyl-2-oxobutyl)phosphonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl (3,3-dimethyl-2-oxobutyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The compound’s effects are mediated through the formation of stable complexes with its targets, leading to changes in their activity and function .
Comparison with Similar Compounds
- Diethyl (2-oxobutyl)phosphonate
- Diethyl propanoylmethylphosphonate
Comparison: Diethyl (3,3-dimethyl-2-oxobutyl)phosphonate is unique due to its specific structural features, such as the presence of the 3,3-dimethyl group, which imparts distinct chemical and physical properties. This makes it more suitable for certain applications compared to its analogs .
Properties
IUPAC Name |
1-diethoxyphosphoryl-3,3-dimethylbutan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21O4P/c1-6-13-15(12,14-7-2)8-9(11)10(3,4)5/h6-8H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUZJUCIRJMGHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC(=O)C(C)(C)C)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21O4P | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40231078 | |
Record name | Diethyl (3,3-dimethyl-2-oxobutyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40231078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.24 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
814-16-4 | |
Record name | Diethyl P-(3,3-dimethyl-2-oxobutyl)phosphonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=814-16-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl (3,3-dimethyl-2-oxobutyl)phosphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000814164 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethyl (3,3-dimethyl-2-oxobutyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40231078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl (3,3-dimethyl-2-oxobutyl)phosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.267 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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